5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole
Overview
Description
The compound “5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole” is a solid . It belongs to the class of phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring . The molecular formula of this compound is C21H26Cl2N2O6 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains an isoxazole ring, a type of azole ring that includes an oxygen atom and a nitrogen atom . It also contains a dichlorophenyl group and a pentyl (five-carbon) chain . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a flash point of 347.3±31.5 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 freely rotating bonds . Its polar surface area is 96 Å2 .Scientific Research Applications
Synthetic Procedures and Chemical Properties :
- Ellames and Kunec (1991) described a synthetic procedure for producing a radiolabeled version of this compound, emphasizing its potential in radiochemical applications (Ellames & Kunec, 1991).
Biological Activity and Antiviral Applications :
- Research by Guiles, Diana, and Pevear (1995) explored the in vitro activity of analogs of this compound against human rhinovirus serotypes, highlighting its potential as an antiviral agent (Guiles, Diana, & Pevear, 1995).
- Woods et al. (1989) investigated the in vitro and in vivo activities of this compound, focusing on its broad-spectrum antipicornavirus properties (Woods et al., 1989).
Chemical Modifications and Derivatives :
- Diana et al. (1985) synthesized and evaluated a series of related compounds as antipicornavirus agents, studying the effects of structural modifications on antiviral activity (Diana et al., 1985).
Medicinal Chemistry and Structure-Activity Relationships :
- A study by Diana et al. (1987) on substituted phenyl analogues of this compound revealed insights into the structure-activity relationships important for inhibiting human rhinovirus serotypes (Diana et al., 1987).
Other Chemical Applications :
- Research by Bumagin et al. (2017) utilized derivatives of isoxazole, including compounds similar to the one , for catalysis in Suzuki reactions in aqueous media, demonstrating its utility in organic synthesis (Bumagin et al., 2017).
Properties
IUPAC Name |
5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHAOLOHQTGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910301 | |
Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107355-45-3 | |
Record name | Win 54954 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIN-54954 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WIN-54954 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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